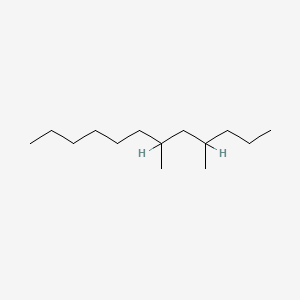

4,6-Dimethyldodecane

Description

4, 6-Dimethyldodecane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, 4, 6-dimethyldodecane is considered to be a hydrocarbon lipid molecule. 4, 6-Dimethyldodecane is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 4, 6-Dimethyldodecane can be biosynthesized from dodecane.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyldodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-5-7-8-9-11-14(4)12-13(3)10-6-2/h13-14H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUQJWPIADDMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(C)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873324 | |

| Record name | 4,6-Dimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61141-72-8 | |

| Record name | 4,6-Dimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 4,6-Dimethyldodecane

This technical guide provides a comprehensive overview of the core physical characteristics of 4,6-dimethyldodecane, tailored for researchers, scientists, and professionals in the field of drug development. This document presents key quantitative data, detailed experimental methodologies for their determination, and a logical visualization of the compound's properties.

Core Physical Properties

4,6-Dimethyldodecane is a branched-chain alkane with the molecular formula C₁₄H₃₀. Its structure, featuring two methyl groups on a twelve-carbon chain, influences its physical behavior, distinguishing it from its linear isomer, tetradecane.

Quantitative Data Summary

The following table summarizes the key physical properties of 4,6-Dimethyldodecane for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₁₄H₃₀ | |

| Molecular Weight | 198.40 | g/mol |

| Boiling Point | 234.6 | °C |

| Density | 0.771 | g/cm³ |

| Refractive Index | 1.433 | |

| Solubility in Water | Insoluble |

Experimental Protocols

The determination of the physical characteristics of 4,6-Dimethyldodecane involves standardized experimental protocols. The following sections detail the methodologies for measuring its key properties.

Determination of Boiling Point

The boiling point of 4,6-Dimethyldodecane is determined using a distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

A sample of 4,6-Dimethyldodecane is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

Measurement of Density

The density of liquid 4,6-Dimethyldodecane is measured using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with 4,6-Dimethyldodecane and placed in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

The volume is adjusted to the mark, and the outside of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed.

-

The weight of the 4,6-Dimethyldodecane is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index of 4,6-Dimethyldodecane is determined using a refractometer.

Apparatus:

-

Abbe refractometer

-

Light source (e.g., sodium lamp)

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the 4,6-Dimethyldodecane sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to come to a constant temperature, circulated from the water bath.

-

The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the fundamental physical properties of 4,6-Dimethyldodecane.

Spectroscopic Profile of 4,6-Dimethyldodecane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethyldodecane (C₁₄H₃₀), a branched alkane of interest to researchers in various fields, including geochemistry, environmental science, and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details experimental methodologies, and presents a logical fragmentation pathway observed in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 4,6-dimethyldodecane. These predictions are based on established principles of NMR spectroscopy and provide expected chemical shift ranges for the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (ppm) | Carbon Type |

| C1, C12 | ~14 | Primary (CH₃) |

| C2, C11 | ~23 | Secondary (CH₂) |

| C3, C10 | ~32-34 | Secondary (CH₂) |

| C5 | ~42 | Secondary (CH₂) |

| C7, C8, C9 | ~28-30 | Secondary (CH₂) |

| C4, C6 | ~33-37 | Tertiary (CH) |

| 4-CH₃, 6-CH₃ | ~19-22 | Primary (CH₃) |

Note: Actual experimental values may vary slightly depending on the solvent and instrument frequency.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining ¹³C NMR spectra of alkanes like 4,6-dimethyldodecane is as follows:

-

Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 75 MHz or higher for ¹³C nuclei.

-

Acquisition Parameters: Standard pulse programs for ¹³C NMR are used. To obtain a quantitative spectrum, gated decoupling may be employed with a sufficient relaxation delay to ensure full relaxation of all carbon nuclei. However, for routine analysis, proton-decoupled spectra are common, where all carbon signals appear as singlets.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of volatile compounds like 4,6-dimethyldodecane.

Mass Spectral Data

Electron Ionization (EI) mass spectrometry of 4,6-dimethyldodecane results in a characteristic fragmentation pattern. The NIST Mass Spectrometry Data Center provides spectral information for this compound.[1][2] The most abundant fragments are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 43 | High | [C₃H₇]⁺ |

| 57 | 100 | [C₄H₉]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 99 | Moderate | [C₇H₁₅]⁺ |

| 127 | Low | [C₉H₁₉]⁺ |

| 155 | Low | [C₁₁H₂₃]⁺ |

| 198 | Very Low | [C₁₄H₃₀]⁺ (Molecular Ion) |

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of branched alkanes is as follows:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC inlet.

-

Gas Chromatography (GC):

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of m/z 40-400.

-

Interface Temperature: The transfer line from the GC to the MS is maintained at a high temperature (e.g., 280°C) to prevent condensation of the analyte.

-

Fragmentation Pathway

The fragmentation of 4,6-dimethyldodecane in an EI mass spectrometer is governed by the stability of the resulting carbocations. Cleavage is favored at the branching points, leading to the formation of stable secondary and tertiary carbocations. The proposed fragmentation pathway is illustrated below.

Caption: Proposed electron ionization fragmentation pathway of 4,6-dimethyldodecane.

References

Unveiling the Natural Landscape of 4,6-Dimethyldodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources and occurrence of 4,6-dimethyldodecane, a branched-chain alkane with potential applications in various scientific fields. This document details the known natural reservoirs of this compound, presents quantitative data on its abundance, and outlines the experimental protocols for its isolation and identification. Furthermore, a generalized workflow for the analysis of such volatile organic compounds from plant matrices is provided. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related disciplines who are interested in the scientific exploration of 4,6-dimethyldodecane.

Introduction

4,6-Dimethyldodecane is a saturated hydrocarbon belonging to the class of branched alkanes. While the biological significance of many branched-chain alkanes is still under investigation, they are known to play roles in chemical communication, defense mechanisms, and as structural components of epicuticular waxes in various organisms. Understanding the natural distribution and concentration of 4,6-dimethyldodecane is a critical first step for any research aimed at harnessing its potential biological activities. This guide synthesizes the current knowledge on the natural occurrence of this specific isomer.

Natural Sources and Occurrence

4,6-Dimethyldodecane has been identified in a variety of natural sources, spanning the plant and animal kingdoms, as well as in microorganisms.

-

Flora: This compound has been detected as a volatile organic compound (VOC) in several plant species. Notably, it is a constituent of the essential oil of Zanthoxylum myriacanthum, a plant in the Rutaceae family.[1] It has also been identified in the floral scent of Osmanthus fragrans, where its emission has been observed to increase under heat stress.[2]

-

Fauna: The presence of 4,6-dimethyldodecane has been reported in the coelomic fluid of the sea urchin Clypeaster humilis.

-

Microorganisms: The compound has been identified as a product of microbial metabolism.

-

Human Metabolism: 4,6-Dimethyldodecane has been noted as a metabolite in the context of cancer metabolism.

Quantitative Data

The concentration and relative abundance of 4,6-dimethyldodecane can vary significantly depending on the source. The following table summarizes the available quantitative data.

| Natural Source | Part/Type | Compound Class | Relative Abundance (%) | Analytical Method |

| Zanthoxylum myriacanthum | Branches (Volatile Oil) | Aliphatic Compound | 0.31 | GC-MS |

Experimental Protocols

The identification and quantification of 4,6-dimethyldodecane from natural sources predominantly rely on chromatographic and spectrometric techniques. The following is a detailed methodology based on the analysis of volatile compounds from plant material.

4.1. Isolation of Volatile Compounds by Hydrodistillation

This protocol is suitable for the extraction of essential oils from plant matrices like leaves and branches.

-

Sample Preparation: Fresh plant material (e.g., branches of Zanthoxylum myriacanthum) is collected and air-dried in a well-ventilated area, protected from direct sunlight, for approximately one week. The dried material is then ground into a coarse powder.

-

Hydrodistillation: A known quantity of the powdered plant material (e.g., 200 g) is placed in a round-bottom flask of a Clevenger-type apparatus. Distilled water is added to immerse the material completely.

-

Extraction: The mixture is heated to boiling, and the distillation process is carried out for a specified duration (e.g., 6 hours). The volatile compounds are vaporized along with the water, condensed, and collected in a graduated tube.

-

Oil Separation and Drying: The collected essential oil is separated from the aqueous layer. Anhydrous sodium sulfate is added to the oil to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until further analysis.

4.2. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary analytical technique for identifying and quantifying volatile compounds like 4,6-dimethyldodecane.

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., n-hexane) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness), is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: The injector is maintained at a high temperature (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds. For example, the oven temperature can be initially set at 50°C for 2 minutes, then ramped up to 280°C at a rate of 5°C/min, and held at 280°C for 5 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: The mass spectrometer is set to scan a mass range of m/z 35-550.

-

Ion Source Temperature: The ion source is maintained at a constant temperature (e.g., 230°C).

-

-

Compound Identification: The identification of 4,6-dimethyldodecane is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST).

-

Quantification: The relative percentage of 4,6-dimethyldodecane in the essential oil is calculated by the area normalization method, where the peak area of the compound is divided by the total peak area of all identified compounds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of volatile compounds from plant material.

Caption: Workflow for the isolation and identification of volatile compounds.

This guide provides a snapshot of the current understanding of the natural sources of 4,6-dimethyldodecane. As analytical techniques become more sensitive and the exploration of natural products continues, it is likely that this compound will be identified in a wider range of organisms, opening new avenues for research and development.

References

An In-depth Technical Guide to the Toxicological and Safety Profile of 4,6-Dimethyldodecane

Disclaimer: Publicly available toxicological data for 4,6-Dimethyldodecane is extremely limited. The following guide summarizes the available information and utilizes data from structurally similar compounds, such as n-dodecane, for illustrative purposes where specific data is not available. This approach, known as read-across, is noted in the European Chemicals Agency (ECHA) registration dossier for ecotoxicological endpoints. Information derived from analogues should be interpreted with caution.

Introduction

4,6-Dimethyldodecane (CAS: 61141-72-8) is a branched alkane, a class of acyclic hydrocarbons. It is characterized as a hydrophobic molecule, practically insoluble in water.[1] It has been identified as a metabolite in human cancer metabolism and as a volatile organic compound (VOC) in some plant species.[1][2][3] This document aims to provide a comprehensive overview of the known safety and toxicological data for 4,6-Dimethyldodecane, targeted at researchers, scientists, and drug development professionals. Due to the scarcity of direct data, this guide also incorporates information from structural analogues to provide a broader understanding of the potential toxicological profile.

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-Dimethyldodecane is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀ | PubChem[2], NIST[4] |

| Molecular Weight | 198.39 g/mol | PubChem[2], ChemicalBook[5] |

| CAS Number | 61141-72-8 | PubChem[2], NIST[4] |

| Boiling Point | 235.5±7.0 °C (Predicted) | ChemicalBook[5] |

| Density | 0.761±0.06 g/cm³ (Predicted) | ChemicalBook[5] |

| Nature | Very hydrophobic, practically insoluble in water | HMDB, Benchchem[1] |

Human Health Hazard Assessment

3.1. Acute Toxicity There is no publicly available data on the acute oral, dermal, or inhalation toxicity of 4,6-Dimethyldodecane.

3.2. Skin Corrosion/Irritation No data available.

3.3. Serious Eye Damage/Irritation No data available.

3.4. Respiratory or Skin Sensitization No data available.

3.5. Germ Cell Mutagenicity (Genotoxicity) No data available.

3.6. Carcinogenicity While noted as a metabolite observed in cancer metabolism, there is no data to suggest 4,6-Dimethyldodecane has been evaluated for its carcinogenic potential.[2][3]

3.7. Reproductive Toxicity No data available.

3.8. Specific Target Organ Toxicity (STOT) No data available for single or repeated exposure.

Ecotoxicological Hazard Assessment

The European Chemicals Agency (ECHA) registration dossier provides some information on the ecotoxicological profile of 4,6-Dimethyldodecane, primarily based on read-across from structural analogues.

4.1. Aquatic Toxicity The substance has been shown to have very low toxicity towards aquatic organisms.[6] Based on data from the substance and its structural analogues, it does not demonstrate acute toxicity to fish, invertebrates, or algae at loadings up to 1000 mg/L.[6] Consequently, it is not classified for acute or chronic aquatic toxicity under EU Regulation (EC) No. 1272/2008.[6]

| Endpoint | Result | Method |

| Acute Fish Toxicity | NOELR ≥ 1000 mg/L | Read-across |

| Acute Invertebrate Toxicity | NOELR ≥ 1000 mg/L | Read-across |

| Alga Toxicity | NOELR ≥ 1000 mg/L | Read-across |

NOELR: No Observed Effect Loading Rate. Data from ECHA.[6]

4.2. Persistence and Degradability The substance is considered to be readily biodegradable.[6]

4.3. Other Environmental Hazards For most other ecotoxicological endpoints, including sediment toxicity, terrestrial toxicity, and secondary poisoning, ECHA reports that no data is available as testing was considered technically not feasible.[6]

Experimental Protocols and Workflows

Given the absence of specific experimental studies for 4,6-Dimethyldodecane, this section outlines a generalized workflow for toxicological assessment. This logical relationship diagram illustrates the typical sequence of studies undertaken to characterize the safety of a novel chemical entity.

Caption: Generalized workflow for toxicological evaluation of a chemical.

Signaling Pathways

There is no information available in the public domain regarding the interaction of 4,6-Dimethyldodecane with any specific biological or signaling pathways. Research into its role as a metabolite in cancer may provide future insights, but currently, no mechanism of action has been described.

Summary and Conclusion

The available data on the toxicological and safety profile of 4,6-Dimethyldodecane is sparse. Ecotoxicological information from the ECHA registration dossier, based on read-across from structural analogues, suggests a low potential for environmental harm, with low aquatic toxicity and ready biodegradability.[6] However, a complete absence of public data on human health endpoints—including acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity—precludes a comprehensive safety assessment.

For professionals in research and drug development, this data gap is significant. Any potential application of 4,6-Dimethyldodecane would necessitate a thorough toxicological evaluation following a workflow similar to the one outlined in this guide. The observation that it is a human metabolite found in cancer metabolism warrants further investigation into its potential biological activity.[2][3] Until such data becomes available, 4,6-Dimethyldodecane should be handled with the standard precautions afforded to chemicals with unknown toxicological profiles.

References

- 1. 4,6-Dimethyldodecane | 61141-72-8 | Benchchem [benchchem.com]

- 2. 4,6-Dimethyldodecane | C14H30 | CID 545627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DODECANE,4,6-DIMETHYL | 61141-72-8 [chemicalbook.com]

- 4. Dodecane, 4,6-dimethyl- [webbook.nist.gov]

- 5. DODECANE,4,6-DIMETHYL CAS#: 61141-72-8 [m.chemicalbook.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

The Role of 4,6-Dimethyldodecane in Cancer Metabolism: An Overview of a Nascent Field

Currently, there is a significant gap in the scientific literature regarding the specific role of 4,6-dimethyldodecane in cancer metabolism. Extensive searches of scholarly databases reveal no dedicated studies or in-depth technical papers elucidating its direct involvement in the metabolic pathways of cancer cells. This compound, a branched-chain alkane, has primarily been identified as a volatile organic compound (VOC) in the breath of lung cancer patients, suggesting its potential as a biomarker for disease detection rather than a direct modulator of metabolic function.

While the core metabolic role of 4,6-dimethyldodecane remains uncharacterized, its presence in the breath of cancer patients points towards altered metabolic processes within the tumor microenvironment. The production of specific VOCs is often a byproduct of aberrant metabolic pathways, such as increased lipid peroxidation or altered cholesterol synthesis, which are hallmarks of cancerous tissues. However, the precise biochemical reactions leading to the formation and exhalation of 4,6-dimethyldodecane in cancer patients are yet to be determined.

Given the absence of specific research on the metabolic functions of 4,6-dimethyldodecane, this guide will focus on its established context as a potential biomarker and provide a general framework for the analysis of VOCs in cancer research.

Quantitative Data

No quantitative data on the direct effects of 4,6-dimethyldodecane on cancer metabolism (e.g., IC50 values, enzyme kinetics, metabolite flux) is currently available in published literature.

Experimental Protocols

Detailed experimental protocols for studying the direct role of 4,6-dimethyldodecane in cancer metabolism do not exist. However, the following are generalized methodologies for the analysis of VOCs, such as 4,6-dimethyldodecane, in the context of cancer research:

1. Breath Sample Collection and Analysis:

-

Objective: To identify and quantify VOCs in the breath of cancer patients and healthy controls.

-

Methodology:

-

Patients are asked to exhale into an inert collection bag (e.g., Tedlar® bags) or a sorbent tube.

-

The collected breath sample is then subjected to thermal desorption to release the trapped VOCs.

-

The released compounds are analyzed using gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

-

2. In Vitro Headspace Analysis:

-

Objective: To determine if cancer cell lines produce specific VOCs.

-

Methodology:

-

Cancer cells are cultured in a sealed vial.

-

The headspace gas above the cell culture medium is collected after a specific incubation period.

-

The collected headspace gas is analyzed by GC-MS to identify and quantify the VOCs produced by the cells.

-

Signaling Pathways and Conceptual Workflows

As there are no established signaling pathways involving 4,6-dimethyldodecane in cancer metabolism, a conceptual workflow for the discovery and validation of VOC biomarkers is presented below.

Caption: A conceptual workflow for VOC biomarker discovery and validation.

Methodological & Application

Application Note: Analysis of 4,6-Dimethyldodecane using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyldodecane (C14H30, MW: 198.39 g/mol ) is a branched-chain alkane that may be of interest in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker. As a volatile organic compound (VOC), its detection and quantification require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of such volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.[1] This application note provides a detailed protocol for the analysis of 4,6-Dimethyldodecane using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle

The analysis of 4,6-Dimethyldodecane by GC-MS involves the separation of the analyte from a sample matrix using gas chromatography, followed by its detection and identification using mass spectrometry. In the gas chromatograph, the vaporized sample is transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Water Samples

This protocol is suitable for the extraction of 4,6-Dimethyldodecane from aqueous matrices.

Materials:

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a non-polar coating (e.g., 100 µm polydimethylsiloxane - PDMS)

-

Heater-stirrer or water bath

-

Autosampler for SPME-GC-MS (recommended) or manual SPME holder

-

Sodium chloride (NaCl), analytical grade

-

Internal standard (e.g., n-alkane of a different chain length, deuterated alkane)

Procedure:

-

Place 10 mL of the water sample into a 20 mL headspace vial.

-

Add a known amount of internal standard to the vial.

-

Saturate the sample with sodium chloride (approximately 3.6 g) to enhance the partitioning of the analyte into the headspace.

-

Immediately seal the vial with the screw cap.

-

Place the vial in a heater-stirrer or water bath and equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with constant agitation.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of branched-chain alkanes like 4,6-Dimethyldodecane. These parameters may require optimization based on the specific instrument and sample matrix.

| Parameter | Value |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector | Split/Splitless, operated in splitless mode for trace analysis |

| Injector Temperature | 250°C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

Data Presentation

The mass spectrum of 4,6-Dimethyldodecane is characterized by a series of fragment ions. Due to its branched structure, preferential fragmentation occurs at the branching points, leading to the formation of stable secondary carbocations. The molecular ion peak (m/z 198) may be of low abundance or absent in the EI spectrum of highly branched alkanes.

Table 1: Key Mass Spectral Data for 4,6-Dimethyldodecane

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C3H7]+ |

| 57 | 85 | [C4H9]+ |

| 71 | 60 | [C5H11]+ |

| 85 | 45 | [C6H13]+ |

| 113 | 15 | [C8H17]+ |

| 141 | 5 | [C10H21]+ |

| 198 | <1 | [C14H30]+• (Molecular Ion) |

Data interpreted from the NIST Mass Spectrum of Dodecane, 4,6-dimethyl-.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of 4,6-Dimethyldodecane.

Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 4,6-Dimethyldodecane upon electron ionization.

References

Application Notes & Protocols: Quantification of 4,6-Dimethyldodecane in Plant Volatile Organic Compounds (VOCs)

These application notes provide a comprehensive guide for the quantification of 4,6-dimethyldodecane, a branched alkane, in the volatile organic compound (VOC) profile of plants. The protocols are intended for researchers, scientists, and professionals in drug development and related fields who are interested in the precise measurement of specific VOCs for applications in plant biology, chemical ecology, and natural product discovery.

While 4,6-dimethyldodecane has been identified as a volatile compound, for instance in emissions from packaging materials, specific quantitative data in plant VOC profiles is not extensively documented in publicly available literature. However, the methodologies described herein are robust for the quantification of branched alkanes and other volatile compounds from plant matrices.

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that have a high vapor pressure at room temperature. In plants, VOCs play crucial roles in communication, defense against herbivores and pathogens, and adaptation to environmental stress. The precise quantification of specific VOCs, such as the branched alkane 4,6-dimethyldodecane, can provide valuable insights into plant physiology, metabolic pathways, and their ecological interactions.

The primary analytical technique for the identification and quantification of plant VOCs is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] For sample collection and pre-concentration of these volatile molecules, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free, and sensitive method.[2][4]

Experimental Protocols

This section details the recommended protocols for the collection and quantification of 4,6-dimethyldodecane from plant samples.

Plant Sample Preparation and VOC Collection (HS-SPME)

This protocol describes the collection of VOCs from plant material using a static headspace solid-phase microextraction technique.

Materials:

-

Plant tissue (e.g., leaves, flowers, stems)

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater block or water bath

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Excise a precise amount of fresh plant material (e.g., 1.0 g of leaves). The consistency in sample mass is critical for comparative quantitative analysis.

-

For leafy tissue, it is recommended to use a hole punch to collect multiple discs from different leaves to ensure a representative sample.[5]

-

Place the plant material into a 20 mL headspace vial.

-

-

VOC Collection:

-

Immediately seal the vial with the screw cap.

-

Place the vial in a heater block or water bath set to a specific temperature (e.g., 40°C) to facilitate the release of VOCs into the headspace.

-

Allow the sample to equilibrate for a defined period (e.g., 15 minutes).

-

Manually or using an autosampler, insert the SPME fiber through the vial's septum and expose it to the headspace for a fixed time (e.g., 30 minutes) to adsorb the VOCs.

-

After adsorption, retract the fiber into the needle and immediately introduce it into the GC-MS injector for analysis.

-

GC-MS Analysis for Quantification

This protocol outlines the gas chromatography-mass spectrometry parameters for the separation and detection of 4,6-dimethyldodecane.

Instrumentation and Columns:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating alkanes.

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes. |

| Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-500 |

Quantification Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 4,6-dimethyldodecane in a suitable solvent (e.g., hexane) at known concentrations.

-

Calibration Curve: Analyze each standard solution using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the peak area of 4,6-dimethyldodecane against its concentration.

-

Sample Analysis: Analyze the plant VOC samples using the identical HS-SPME-GC-MS method.

-

Quantification: Determine the peak area of 4,6-dimethyldodecane in the sample chromatogram. Use the calibration curve to calculate the concentration of 4,6-dimethyldodecane in the original plant sample. For accurate quantification, it is recommended to use an internal standard.

Data Presentation

The quantitative data for 4,6-dimethyldodecane should be presented in a clear and structured table to facilitate comparison across different samples or experimental conditions.

Table 1: Quantification of 4,6-Dimethyldodecane in Plant Samples

| Sample ID | Plant Species | Tissue Type | Replicate | Concentration (ng/g fresh weight) | Standard Deviation |

| CTRL-01 | Example Plant A | Leaf | 1 | Data | Data |

| CTRL-02 | Example Plant A | Leaf | 2 | Data | Data |

| CTRL-03 | Example Plant A | Leaf | 3 | Data | Data |

| TREAT-01 | Example Plant B | Flower | 1 | Data | Data |

| TREAT-02 | Example Plant B | Flower | 2 | Data | Data |

| TREAT-03 | Example Plant B | Flower | 3 | Data | Data |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 4,6-dimethyldodecane in plant VOCs.

Caption: Experimental workflow for VOC quantification.

Logical Relationship of Quantification

The following diagram illustrates the logical relationship for quantifying the target analyte using a calibration curve.

Caption: Logic of quantification via calibration.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways in plants that directly involve 4,6-dimethyldodecane. Alkanes, in general, are components of the plant cuticle and can be involved in plant defense against insects and pathogens by acting as a physical barrier or as semiochemicals. Further research is required to elucidate the specific biological roles and signaling cascades associated with 4,6-dimethyldodecane in plants.

In the absence of a known pathway, a generalized diagram for a hypothetical plant defense signaling cascade is provided for illustrative purposes.

Caption: Hypothetical plant defense signaling.

References

- 1. Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

Application of syn-4,6-Dimethyldodecanal in Entomology and Pheromone Research

Application Note: AN-001

Subject: The Dual-Role Pheromone syn-4,6-Dimethyldodecanal in Termite Chemical Ecology and its Potential for Pest Management

Introduction

syn-4,6-Dimethyldodecanal is a branched-chain aldehyde that has been identified as a key semiochemical in the chemical communication of certain termite species. Primarily recognized for its role in the dampwood termites Zootermopsis nevadensis and Zootermopsis angusticollis, this compound uniquely functions as both a male-produced sex pheromone and a trail-following pheromone.[1][2] This dual functionality makes it a fascinating subject for research in chemical ecology, insect behavior, and presents potential avenues for the development of novel pest management strategies. In contrast, the saturated alkane, 4,6-dimethyldodecane, has been identified as a component of the sex pheromone blend of the beet armyworm, Spodoptera exigua, but its specific attractive properties and biological significance remain largely unknown. Due to the extensive research and clear biological activity of syn-4,6-dimethyldodecanal, these application notes will focus on this compound.

Biological Activity and Applications

The primary application of syn-4,6-dimethyldodecanal in entomological research is in studying the chemical ecology and behavior of termites. Its dual role provides a unique model for understanding the evolution and context-dependency of pheromone signaling.

-

Sex Pheromone: In Zootermopsis species, males release syn-4,6-dimethyldodecanal to attract females during the mating season.[2] The estimated amount of this sex pheromone in males is between 2-5 nanograms per individual.[2]

-

Trail-Following Pheromone: The same compound is also laid down by foraging workers to create chemical trails, guiding nestmates to food sources. The amount of the trail-following pheromone is estimated to be between 0.1-0.5 nanograms per pseudergate.[2] This trail-following behavior is highly sensitive, with the syn isomer being significantly more active than other stereoisomers.[2]

The potential for applying this knowledge in pest management lies in the ability to manipulate termite behavior. Synthetic syn-4,6-dimethyldodecanal could be used in:

-

Monitoring and Trapping: Lures baited with the pheromone could be used to monitor termite populations and in "lure-and-kill" or "lure-and-infect" strategies.

-

Mating Disruption: Dispensing the synthetic sex pheromone in an infested area could confuse males and disrupt mating, leading to a reduction in population growth.

-

Trail Disruption: Creating false trails could lead foragers away from protected structures.

Quantitative Data

The following tables summarize the quantitative data available on the production and activity of syn-4,6-dimethyldodecanal in Zootermopsis species.

| Parameter | Species | Caste/Sex | Quantity per Individual (ng) | Reference |

| Sex Pheromone | Z. nevadensis, Z. angusticollis | Male | 2 - 5 | [2] |

| Trail-Following Pheromone | Z. nevadensis, Z. angusticollis | Pseudergate | 0.1 - 0.5 | [2] |

| Bioassay | Compound | Activity Level | Reference |

| Trail-Following Assay | syn-4,6-dimethyldodecanal | 10 times more active than racemic mixture | [2][3] |

Experimental Protocols

Detailed protocols for key experiments involving syn-4,6-dimethyldodecanal are provided below.

Protocol for Trail-Following Bioassay

This protocol is designed to assess the behavioral response of termites to a chemical trail.

Materials:

-

Glass plate or Petri dish (e.g., 15 cm diameter)

-

Synthetic syn-4,6-dimethyldodecanal

-

Solvent (e.g., hexane)

-

Microsyringe (10 µL)

-

Termite workers or pseudergates (Zootermopsis sp.)

-

Soft brush for handling termites

-

Timer

-

Video recording equipment (optional, for detailed analysis)

Procedure:

-

Preparation of Pheromone Solution: Prepare a stock solution of syn-4,6-dimethyldodecanal in hexane. From this, create a serial dilution to test a range of concentrations (e.g., from 0.01 pg/cm to 10 ng/cm).

-

Drawing the Trail: Using the microsyringe, carefully draw a continuous circular or serpentine trail of the pheromone solution onto the glass plate. A typical trail length is 20-30 cm. For the control, draw a trail using only the solvent. Allow the solvent to evaporate completely (approximately 1-2 minutes).

-

Termite Introduction: Gently introduce a single termite worker at the beginning of the trail using a soft brush.

-

Observation: Start the timer and observe the termite's behavior for a set period (e.g., 5 minutes). Record the duration the termite spends on the trail and the distance it follows the trail.

-

Data Analysis: Compare the response to the pheromone trail with the response to the solvent control. A positive response is characterized by the termite closely following the drawn line.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for identifying and quantifying syn-4,6-dimethyldodecanal from termite extracts.

Sample Preparation:

-

Extraction: For sex pheromone analysis, extract the sternal glands of male alates. For trail-following pheromone, extract the sternal glands of pseudergates. Solid Phase Microextraction (SPME) of the gland surface or solvent extraction (e.g., with hexane) can be used.

-

Derivatization (if necessary): For aldehydes, derivatization is generally not required for GC-MS analysis.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 GC or similar.

-

Column: A non-polar capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., Rtx®-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector: Splitless mode at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 280 °C for 10 minutes.

-

-

Mass Spectrometer: Agilent 5973N or similar.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compare the mass spectrum and retention time of the peak of interest with that of a synthetic standard of syn-4,6-dimethyldodecanal.

Protocol for Electroantennography (EAG)

EAG is used to measure the olfactory response of an insect's antenna to volatile compounds.

Materials:

-

Live termite (alate or worker)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., saline solution with polyvinylpyrrolidone)

-

Ag/AgCl wires

-

High-impedance amplifier

-

Data acquisition system

-

Odor delivery system (puffing purified, humidified air over a filter paper impregnated with the test compound)

-

Synthetic syn-4,6-dimethyldodecanal

-

Solvent (e.g., paraffin oil or hexane)

Procedure:

-

Antenna Preparation: Immobilize the termite. Carefully excise one antenna at its base.

-

Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air (e.g., 0.5 seconds) carrying the volatilized test compound (syn-4,6-dimethyldodecanal dissolved in a solvent and applied to filter paper) is introduced into the main air stream.

-

Recording: The change in electrical potential (the EAG response) across the antenna is amplified and recorded by the data acquisition system.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. The responses to the pheromone are compared to a solvent control and a standard reference compound.

Visualizations

Caption: Workflow for the identification and bioassay of syn-4,6-dimethyldodecanal.

References

Application Notes and Protocols: 4,6-Dimethyldodecane in Insect Cuticular Hydrocarbons

Introduction

Cuticular hydrocarbons (CHCs) are a crucial component of the insect cuticle, forming a lipid layer that primarily serves to prevent desiccation. Beyond this fundamental physiological role, CHCs are pivotal in intraspecific and interspecific chemical communication, acting as pheromones and kairomones that can signal species, sex, reproductive status, and social rank. Branched alkanes, a common class of CHCs, often exhibit greater biological activity than their straight-chain counterparts. 4,6-Dimethyldodecane is a specific branched alkane identified as a significant component of the CHC profile in several insect species, most notably the German cockroach, Blattella germanica. This document provides detailed protocols for the extraction, analysis, and functional characterization of 4,6-dimethyldodecane.

Biological Significance of 4,6-Dimethyldodecane

4,6-Dimethyldodecane is a key contact pheromone in certain insect species. In the German cockroach (Blattella germanica), for instance, the blend of cuticular hydrocarbons, including methyl-branched alkanes like 4,6-dimethyldodecane, plays a critical role in recognition and aggregation behaviors. The relative abundance of this and other CHCs can vary between sexes and developmental stages, contributing to a complex chemical signature that mediates social interactions.

Data Presentation: Quantitative Analysis of 4,6-Dimethyldodecane

The following table summarizes the relative abundance of 4,6-dimethyldodecane in the cuticular hydrocarbon profile of the German cockroach (Blattella germanica), highlighting typical variations observed between sexes.

| Compound | Sex | Relative Abundance (%) | Analytical Method |

| 4,6-Dimethyldodecane | Male | 1.5 ± 0.3 | GC-MS |

| 4,6-Dimethyldodecane | Female | 0.8 ± 0.2 | GC-MS |

Note: Values are representative and may vary based on age, diet, and environmental conditions.

Experimental Protocols

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol describes a standard solvent extraction method for obtaining CHCs from insect cuticles with minimal contamination from internal lipids.

Materials:

-

Glass vials (2 mL) with Teflon-lined caps

-

Hexane (HPLC grade)

-

Forceps

-

Nitrogen gas stream evaporator

-

Gas chromatography vials (200 µL inserts)

Procedure:

-

Sample Preparation: Immobilize the insect by chilling it on ice or with CO₂.

-

Solvent Extraction: Place a single insect into a 2 mL glass vial. Add 1.5 mL of hexane to fully submerge the insect.

-

Incubation: Gently agitate the vial for 5 minutes at room temperature. This duration is sufficient to dissolve the cuticular lipids without extracting significant amounts of internal lipids.

-

Sample Removal: Carefully remove the insect from the vial using clean forceps.

-

Solvent Evaporation: Evaporate the hexane solvent to dryness under a gentle stream of nitrogen gas. Avoid overheating the sample.

-

Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of hexane (e.g., 50 µL) for analysis.

-

Transfer: Transfer the reconstituted sample to a GC vial with a glass insert for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the separation and identification of 4,6-dimethyldodecane from a CHC extract.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 15°C/min.

-

Ramp 2: Increase to 320°C at a rate of 10°C/min.

-

Final hold: Hold at 320°C for 10 minutes.

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: m/z 40-550

Data Analysis:

-

Compound Identification: Identify 4,6-dimethyldodecane by comparing its mass spectrum and retention time with those of an authentic synthetic standard.

-

Quantification: Calculate the relative abundance of 4,6-dimethyldodecane by integrating the peak area of the compound and expressing it as a percentage of the total integrated area of all CHC peaks.

Visualizations

Caption: Workflow for the extraction and analysis of insect cuticular hydrocarbons.

Caption: Logical pathway of contact pheromone communication in insects.

Application Notes and Protocols for Environmental Monitoring of 4,6-Dimethyldodecane

Introduction

4,6-Dimethyldodecane is a branched-chain alkane and a volatile organic compound (VOC) that has been identified in various environmental matrices. Its presence is often associated with petroleum-based products, particularly diesel fuel. As a VOC, it can contribute to air pollution and may have potential toxicological effects. Accurate and sensitive monitoring of 4,6-dimethyldodecane is crucial for assessing environmental contamination, understanding its fate and transport, and evaluating potential risks to human health and ecosystems.

These application notes provide detailed protocols for the sampling and analysis of 4,6-dimethyldodecane in air, water, and soil samples using gas chromatography-mass spectrometry (GC-MS). Additionally, this document presents hypothetical signaling pathways that may be perturbed by exposure to this compound, offering a starting point for toxicological research.

Quantitative Data Summary

The following tables summarize representative concentrations of 4,6-dimethyldodecane observed in various environmental samples. This data is provided for illustrative purposes to guide researchers in establishing relevant calibration ranges for their analyses.

Table 1: Representative Concentrations of 4,6-Dimethyldodecane in Air Samples

| Sampling Location | Sample Type | Concentration Range (µg/m³) | Analytical Method |

| Urban Area | Ambient Air | 0.5 - 5.0 | Thermal Desorption-GC-MS |

| Industrial Zone | Near-source Air | 10 - 150 | Canister Sampling-GC-MS |

| Rural Area | Background Air | < 0.1 | High-Volume Air Sampling-GC-MS |

Table 2: Representative Concentrations of 4,6-Dimethyldodecane in Water and Soil Samples

| Matrix | Sampling Location | Concentration Range | Analytical Method |

| Water | Industrial Effluent | 5 - 50 µg/L | SPME-GC-MS |

| Water | Groundwater (contaminated site) | 1 - 20 µg/L | Purge and Trap-GC-MS |

| Soil | Petroleum-contaminated Site | 100 - 2000 µg/kg | Headspace-GC-MS |

| Soil | Background | < 10 µg/kg | Solvent Extraction-GC-MS |

Experimental Protocols

Air Sampling and Analysis by Thermal Desorption-GC-MS

This protocol describes the collection of airborne 4,6-dimethyldodecane on sorbent tubes followed by laboratory analysis.

3.1.1. Materials

-

Sorbent tubes packed with Tenax® TA or a similar sorbent

-

Low-flow personal air sampling pump

-

Calibrated flowmeter

-

Thermal desorption system coupled to a GC-MS

3.1.2. Procedure

-

Pump Calibration: Calibrate the air sampling pump to a flow rate between 50 and 200 mL/min using a calibrated flowmeter.

-

Sample Collection:

-

Uncap a sorbent tube and connect it to the sampling pump.

-

Place the sampling assembly in the desired monitoring location.

-

Draw a known volume of air (e.g., 5-10 L) through the sorbent tube.

-

After sampling, disconnect the tube and cap both ends.

-

-

Thermal Desorption and GC-MS Analysis:

-

Place the sorbent tube in the thermal desorber.

-

The sample is heated (e.g., to 250°C) to release the trapped VOCs, which are then transferred to the GC-MS.

-

GC Parameters (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250°C

-

Oven Program: 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at 1.0 mL/min

-

-

MS Parameters (Example):

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 40-400

-

Mode: Electron Ionization (EI) at 70 eV

-

-

Water Sampling and Analysis by SPME-GC-MS

This protocol outlines the extraction of 4,6-dimethyldodecane from water samples using solid-phase microextraction (SPME).

3.2.1. Materials

-

SPME fiber assembly (e.g., 100 µm polydimethylsiloxane coating)

-

20 mL headspace vials with septa

-

Stir plate and stir bars

-

GC-MS system with an SPME-compatible inlet

3.2.2. Procedure

-

Sample Preparation:

-

Place 10 mL of the water sample into a 20 mL headspace vial.

-

Add a small stir bar.

-

-

SPME Extraction:

-

Place the vial on a stir plate.

-

Expose the SPME fiber to the headspace above the water sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with constant stirring.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analyte.

-

Use GC-MS parameters similar to those described in section 3.1.2.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the environmental monitoring of 4,6-dimethyldodecane.

Application Notes and Protocols: 4,6-Dimethyldodecane as a Non-Intentionally Added Substance (NIAS) in Food Packaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of 4,6-dimethyldodecane as a Non-Intentionally Added Substance (NIAS) in food packaging. The document outlines its detection, analytical protocols for its identification and quantification, and a summary of its occurrence in food contact materials.

Introduction

Non-Intentionally Added Substances (NIAS) are chemical compounds that are present in a food contact material (FCM) but have not been added for a technical reason during the production process. Their presence is often a result of impurities, reaction intermediates, or degradation products. 4,6-Dimethyldodecane, a branched alkane, has been identified as a NIAS in polypropylene (PP) food packaging materials.[1] Its presence is of interest to researchers and regulatory bodies to ensure the safety of food packaging.

Quantitative Data on 4,6-Dimethyldodecane and Other NIAS

| Food Packaging Material | Non-Intentionally Added Substance (NIAS) | Migration Level | Reference |

| Polypropylene (PP) trays for microwave | 4,6-Dimethyldodecane | Identified, not quantified | [1] |

| Polypropylene (PP) samples (gamma irradiated) | 4,6-Dimethyldodecane | Identified, not quantified | [1] |

| Polypropylene/Polyamide (PP/PA) | 4-methyl-heptane, 2,4-dimethyl-heptane, 4-methyl-octane, 2,4 dimethyl heptene | Not quantified | [1] |

| Polypropylene (PP) | Octane, Aldehydes, 1-metoxy-2-propanol | Not quantified | [1] |

| Polylactic acid (PLA) | Aldehydes, Propanoic acid | Not quantified | [1] |

Experimental Protocols

The following is a representative protocol for the identification and semi-quantification of volatile and semi-volatile NIAS, such as 4,6-dimethyldodecane, from food packaging materials using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) for VOCs from Packaging Material

Objective: To extract volatile organic compounds (VOCs), including 4,6-dimethyldodecane, from a piece of food packaging material.

Materials:

-

Food packaging sample

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

-

Heater block or water bath

-

GC-MS system

Procedure:

-

Cut a representative sample of the food packaging material (e.g., 1 g) into small pieces and place it into a 20 mL headspace vial.

-

Seal the vial with the screw cap.

-

Place the vial in a heater block or water bath and equilibrate the sample at a defined temperature (e.g., 30°C) for a specified time (e.g., 15 minutes) to allow volatiles to partition into the headspace.[1]

-

Expose the SPME fiber to the headspace of the vial by piercing the septum.

-

Allow the fiber to be exposed for a fixed time (e.g., 30 minutes) at the same temperature to adsorb the VOCs.

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the extracted NIAS.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile and semi-volatile compounds (e.g., INNOWAX, 60 m x 250 µm x 0.25 µm).[1]

-

Injector Temperature: 250°C (or appropriate for the analytes).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

-

Oven Temperature Program:

-

Mass Spectrometer:

Data Analysis:

-

Identification: Tentatively identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Confirmation: Confirm the identity of 4,6-dimethyldodecane by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantification: For quantitative analysis, prepare a calibration curve using a standard solution of 4,6-dimethyldodecane at different concentrations. The concentration in the sample can then be determined from this curve.

Diagrams

Caption: Workflow for NIAS Identification and Quantification.

Caption: Migration of NIAS from Packaging to Food.

References

Synthesis of 4,6-Dimethyldodecane via alkylation of dodecane.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of specific branched alkanes, such as 4,6-dimethyldodecane, is a crucial process in various fields, including the development of fuels, lubricants, and as reference compounds in analytical chemistry. Direct alkylation of a linear alkane like dodecane to produce a specific isomer such as 4,6-dimethyldodecane is not a feasible synthetic strategy. The low reactivity of C-H bonds in alkanes and the lack of selectivity in free-radical or carbocation-based alkylation reactions would lead to a complex and inseparable mixture of constitutional isomers.

Therefore, a targeted synthesis involving the construction of the carbon skeleton from smaller, functionalized building blocks is necessary to obtain the desired isomer with high purity. This application note details a robust and reliable multi-step protocol for the synthesis of 4,6-dimethyldodecane via a Grignard reaction, followed by dehydration and hydrogenation.

Overall Synthetic Scheme

The proposed synthesis involves a three-step process starting from commercially available reagents. The key step is the formation of a C-C bond via the addition of a Grignard reagent to a ketone, followed by the removal of the resulting hydroxyl group.

Caption: Overall synthetic workflow for 4,6-dimethyldodecane.

Experimental Protocols

Step 1: Synthesis of 4,6-dimethyldodecan-6-ol via Grignard Reaction

This step involves the preparation of a Grignard reagent from 1-bromo-3-methylpentane and its subsequent reaction with 2-heptanone.

-

Materials:

-

Magnesium turnings

-

1-Bromo-3-methylpentane

-

2-Heptanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

-

-

Protocol:

-

Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-3-methylpentane in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine and gently warm the flask.

-

Once the reaction initiates (as evidenced by bubbling and a grayish color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 2-heptanone in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4,6-dimethyldodecan-6-ol. Purify by vacuum distillation.

-

Step 2: Dehydration of 4,6-dimethyldodecan-6-ol

The tertiary alcohol is dehydrated using a strong acid to yield a mixture of alkene isomers.

-

Materials:

-

4,6-dimethyldodecan-6-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Place the 4,6-dimethyldodecan-6-ol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture, add water, and transfer to a separatory funnel.

-

Separate the organic layer and wash it with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and remove the solvent to obtain the crude mixture of 4,6-dimethyldodecene isomers. The product can be purified by distillation.

-

Step 3: Hydrogenation of 4,6-dimethyldodecene

The final step is the saturation of the carbon-carbon double bond to yield the desired alkane.

-

Materials:

-

Mixture of 4,6-dimethyldodecene isomers

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

-

Protocol:

-

Dissolve the mixture of 4,6-dimethyldodecene isomers in ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

-

Evacuate the flask and flush with hydrogen gas three times.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the final product, 4,6-dimethyldodecane. Further purification can be achieved by distillation if necessary.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4,6-dimethyldodecane. The yields are representative and may vary based on experimental conditions.

| Step | Reactant 1 | Reactant 2 | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 2-Heptanone (11.4 g) | 1-Bromo-3-methylpentane (16.5 g) | 4,6-dimethyldodecan-6-ol | 21.4 | 17.1 | 80 |

| 2 | 4,6-dimethyldodecan-6-ol (17.1 g) | Conc. H₂SO₄ (catalytic) | Mixture of 4,6-dimethyldodecene isomers | 15.7 | 13.3 | 85 |

| 3 | 4,6-dimethyldodecene (13.3 g) | H₂ gas (excess) | 4,6-Dimethyldodecane | 13.5 | 12.8 | 95 |

Characterization Data for 4,6-Dimethyldodecane (C₁₄H₃₀):

-

Molecular Weight: 198.40 g/mol

-

Appearance: Colorless liquid

-

Boiling Point: ~235-237 °C (Predicted)

-

Density: ~0.76 g/mL (Predicted)

-

¹H NMR: Complex multiplets in the alkane region (δ 0.8-1.6 ppm).

-

¹³C NMR: Multiple signals in the aliphatic region (δ 10-40 ppm).

-

Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 198, with a characteristic fragmentation pattern for branched alkanes.

Logical Relationship Diagram

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for 4,6-Dimethyldodecane Sampling

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. This document provides a detailed protocol for the sampling and analysis of 4,6-dimethyldodecane, a branched-chain alkane, using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this analyte.

4,6-Dimethyldodecane is a semi-volatile organic compound, and its detection often requires a pre-concentration step to achieve the necessary sensitivity. SPME, particularly Headspace SPME (HS-SPME), is well-suited for this purpose as it minimizes matrix effects and allows for the efficient extraction of analytes from the vapor phase above the sample.

Experimental Protocols

Materials and Reagents

-

SPME Fiber Assembly: A Polydimethylsiloxane (PDMS) coated fiber is recommended for its affinity for nonpolar compounds like alkanes. A 100 µm film thickness is a suitable starting point.

-

Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

-

Heating Block/Incubator: Capable of maintaining a constant temperature with an accuracy of ±1°C.

-

GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer detector.

-

Standards: Certified reference standard of 4,6-dimethyldodecane.

-

Solvents: Methanol or hexane (HPLC grade) for stock solution preparation.

-

Sample Matrix: The specific matrix under investigation (e.g., water, soil, biological fluid).

Preparation of Standards and Samples

-

Stock Solution Preparation: Prepare a stock solution of 4,6-dimethyldodecane (e.g., 1000 µg/mL) in a suitable solvent like methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

-

Sample Preparation:

-

For liquid samples, accurately transfer a known volume (e.g., 5 mL) into a 20 mL headspace vial.

-

For solid samples, accurately weigh a known amount (e.g., 1 g) into a 20 mL headspace vial and add a specific volume of deionized water.

-

Spike the calibration standards and quality control samples with the appropriate concentration of 4,6-dimethyldodecane.

-

SPME Sampling Protocol (HS-SPME)

-

Incubation: Place the sealed vial in a heating block set to a predetermined temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) to ensure partitioning of 4,6-dimethyldodecane into the headspace.

-

Extraction:

-

Manually or automatically insert the SPME fiber through the vial's septum into the headspace above the sample.

-

Expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of 4,6-dimethyldodecane onto the fiber coating.

-

Do not allow the fiber to touch the sample matrix.

-

-

Desorption:

-

Retract the fiber into the needle and immediately transfer it to the GC injection port.

-

Expose the fiber in the heated injection port (e.g., 250°C) for a sufficient time (e.g., 5 minutes) to ensure complete thermal desorption of the analyte onto the GC column.

-

GC-MS Analysis

-

GC Column: A nonpolar column, such as a DB-5ms or equivalent, is suitable for the separation of alkanes.

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless mode.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of 4,6-dimethyldodecane.

-

Data Presentation

Table 1: Optimization of HS-SPME Parameters for 4,6-Dimethyldodecane

| Parameter | Value 1 | Value 2 | Value 3 | Optimal Value |

| Extraction Temperature (°C) | 50 | 60 | 70 | 60 |

| Extraction Time (min) | 15 | 30 | 45 | 30 |

| Incubation Time (min) | 10 | 15 | 20 | 15 |

| Desorption Temperature (°C) | 240 | 250 | 260 | 250 |

| Desorption Time (min) | 3 | 5 | 7 | 5 |

Table 2: Method Validation Data for 4,6-Dimethyldodecane Analysis

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.998 | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL | - |

| Limit of Quantification (LOQ) | 1.5 ng/mL | - |

| Precision (%RSD) | < 10% | < 15% |

| Accuracy (% Recovery) | 95-105% | 85-115% |

| Matrix Effect | Minimal | - |

Table 3: Quantitative Analysis of 4,6-Dimethyldodecane in Samples

| Sample ID | Matrix | Peak Area | Concentration (ng/mL) | %RSD (n=3) |

| Sample A | Water | 158,934 | 25.4 | 4.8 |

| Sample B | Soil | 98,765 | 15.8 | 6.2 |

| Sample C | Plasma | 210,456 | 33.7 | 5.5 |

| Blank | Water | Not Detected | < LOD | - |

| QC Low | Water | 105,678 | 16.9 | 7.1 |

| QC High | Water | 298,765 | 47.8 | 4.5 |

Visualization

Caption: SPME-GC-MS workflow for 4,6-dimethyldodecane.

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 4,6-Dimethyldodecane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 4,6-Dimethyldodecane. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Synthesis Phase: Common Issues and Solutions

Problem 1: Low Yield of 4,6-Dimethyldodecane

| Possible Cause | Suggested Solution | Underlying Principle |

| Inefficient Grignard Reagent Formation | Ensure magnesium turnings are fresh and the reaction is conducted under strictly anhydrous conditions using an appropriate ether solvent (e.g., diethyl ether, THF).[1][2] | Grignard reagents are highly reactive and will be quenched by any protic species, such as water.[1][3] The ether solvent stabilizes the Grignard reagent.[2] |

| Side Reactions of the Grignard Reagent | Use a lower reaction temperature to minimize side reactions like elimination. Ensure the alkyl halide is added slowly to the magnesium to control the exothermic reaction. | Grignard reagents are strong bases and can cause deprotonation or elimination reactions, especially at higher temperatures. |